REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[C:7]([CH:16]=[C:17]([O:19]CC2C=CC=CC=2)[CH:18]=1)[C:8]([NH:10][C:11]1[S:12][CH:13]=[CH:14][N:15]=1)=[O:9])[CH3:3].C1(SC)C=CC=CC=1>FC(F)(F)C(O)=O>[OH:19][C:17]1[CH:16]=[C:7]([CH:6]=[C:5]([O:4][CH:2]([CH3:3])[CH3:1])[CH:18]=1)[C:8]([NH:10][C:11]1[S:12][CH:13]=[CH:14][N:15]=1)=[O:9]
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Name
|
3-[(1-Methylethyl)oxy]-5-[(phenylmethyl)oxy]-N-1,3-thiazol-2-ylbenzamide
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Quantity
|
11.2 g
|
Type
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reactant
|
Smiles
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CC(C)OC=1C=C(C(=O)NC=2SC=CN2)C=C(C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
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17.8 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)SC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The mixture was left
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Type
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CUSTOM
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Details
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was removed in vacuo
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Type
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ADDITION
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Details
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The residues were treated with isohexane (100 mL)
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Type
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FILTRATION
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Details
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the solid filtered off
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Type
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WASH
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Details
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before being washed with further isohexane (2×20 mL)
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Type
|
DISSOLUTION
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Details
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The solid was dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
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washed with aqueous saturated sodium hydrogen carbonate solution (100 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with water (100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
before evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a solid which
|
Type
|
WASH
|
Details
|
was washed with isohexane (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)NC=2SC=CN2)C=C(C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |